molecular formula C8H9NO3 B8822180 4-Methoxy-1,3-benzodioxol-5-amine CAS No. 69151-33-3

4-Methoxy-1,3-benzodioxol-5-amine

Cat. No.: B8822180
CAS No.: 69151-33-3
M. Wt: 167.16 g/mol
InChI Key: PWVPKXNZUQKHDK-UHFFFAOYSA-N
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Description

4-Methoxy-1,3-benzodioxol-5-amine (CAS 615-05-4), also known as 2,4-diaminoanisole or 4-methoxy-1,3-phenylenediamine, is a benzodioxole derivative with a methoxy group and an amine substituent. It is structurally characterized by a fused 1,3-benzodioxole ring system, which confers unique electronic and steric properties.

Properties

CAS No.

69151-33-3

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4-methoxy-1,3-benzodioxol-5-amine

InChI

InChI=1S/C8H9NO3/c1-10-7-5(9)2-3-6-8(7)12-4-11-6/h2-3H,4,9H2,1H3

InChI Key

PWVPKXNZUQKHDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1OCO2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-Methoxy-1,3-benzodioxol-5-amine, their biological activities, synthesis methods, and safety profiles:

Compound Name CAS Number Structural Features Biological Activity Synthesis Method Safety Profile
4-Methoxy-1,3-benzodioxol-5-amine 615-05-4 Methoxy, benzodioxole, amine Potential carcinogen Not explicitly detailed Carcinogenic (IARC Group 2B)
6-Chloro-1,3-benzodioxol-5-amine 76958-07-1 Chloro substitution Unknown Not specified GHS-compliant safety data
MSNBA (GLUT5 inhibitor) N/A Methylsulfonyl, nitro groups GLUT5 inhibition; anti-NAFLD Synthesized by TriMen Chemicals S.A. No reported toxicity in studies
N-Methyl-1,3-benzodioxol-5-amine hydrochloride 115273 Methylated amine Unknown Alkylation with NaH/iodomethane Pharmaceutical grade available
6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine 1242268-16-1 Pyrrole substituent Drug development candidate Multi-step heterocyclic synthesis No data

Key Research Findings

  • MSNBA: This derivative (N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine) selectively inhibits GLUT5, a fructose transporter implicated in nonalcoholic fatty liver disease (NAFLD). Structural studies reveal its binding to GLUT5's substrate pocket, making it a therapeutic candidate .
  • Carcinogenicity of 4-Methoxy Derivative: IARC classifies 4-methoxy-1,3-benzodioxol-5-amine as Group 2B (possibly carcinogenic), emphasizing the need for caution in handling .
  • Synthetic Flexibility : Derivatives like N-methylated or halogenated variants (e.g., 6-chloro and 21d in ) are synthesized via alkylation or electrophilic substitution, demonstrating the scaffold’s adaptability .
  • Crystallographic Insights : Compounds like 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine exhibit distinct conformational flexibility in crystal structures, influencing their pharmacological interactions .

Pharmacological and Toxicological Contrasts

  • Activity vs. Toxicity: While MSNBA shows therapeutic promise without reported toxicity, the parent compound (4-methoxy-1,3-benzodioxol-5-amine) is carcinogenic. This underscores the role of functional groups (e.g., methylsulfonyl in MSNBA) in mitigating risks .
  • Structural Determinants of Binding : The nitro and methylsulfonyl groups in MSNBA enhance its affinity for GLUT5, whereas simpler derivatives lack this specificity .

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